molecular formula C7H4N2O6 B080315 2,3-Dinitrobenzoic acid CAS No. 15147-64-5

2,3-Dinitrobenzoic acid

Cat. No. B080315
CAS RN: 15147-64-5
M. Wt: 212.12 g/mol
InChI Key: HCSBTDBGTNZOAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-dinitrobenzoic acid often involves multi-step chemical processes including nitration, esterification, amination, and dehydration, starting from benzoic acid or its derivatives. A notable example includes the synthesis of 3,5-dinitrobenzonitrile through a process that includes nitration and esterification, showcasing the complex synthetic pathways that can lead to nitrobenzoic acid derivatives (Jia Si-yuan, 2009)(Jia Si-yuan, 2009).

Molecular Structure Analysis

The molecular structure of 2,3-dinitrobenzoic acid derivatives is often determined using techniques such as single-crystal X-ray diffraction. These structures reveal the presence of strong hydrogen bonding and other intermolecular interactions that contribute to the stability and properties of the compounds. For instance, coordination polymers formed with 3,5-dinitrobenzoic acid exhibit complex three-dimensional structures dependent on the solvent used for synthesis, demonstrating the influence of molecular structure on the self-assembly and properties of these materials (Pedireddi & Varughese, 2004)(Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

2,3-Dinitrobenzoic acid and its derivatives participate in a variety of chemical reactions, including the formation of coordination polymers, supramolecular assemblies, and cocrystals. These reactions often involve hydrogen bonding, proton transfer, and coordination to metal ions, leading to materials with unique properties. For example, the formation of supramolecular assemblies through hydrogen bonding and coordination to metal ions highlights the compound's ability to engage in complex chemical interactions (Varughese & Pedireddi, 2005)(Varughese & Pedireddi, 2005).

Physical Properties Analysis

The physical properties of 2,3-dinitrobenzoic acid derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and intermolecular interactions. The crystal structures of these compounds, determined by single-crystal X-ray diffraction, reveal the presence of extensive hydrogen-bonding networks and other non-covalent interactions that influence their physical properties (Lynch et al., 1994)(Lynch et al., 1994).

Chemical Properties Analysis

The chemical properties of 2,3-dinitrobenzoic acid derivatives, including reactivity, acidity, and the ability to form various chemical bonds, are essential for understanding their behavior in chemical reactions. These properties are often investigated through experimental studies and theoretical calculations, providing insights into the compound's behavior in complex chemical systems (Sathya, Dhamodharan, & Dhandapani, 2018)(Sathya, Dhamodharan, & Dhandapani, 2018).

Scientific Research Applications

Preservative Efficacy of 2,3-Dinitrobenzoic Acid Derivatives

2,3-Dinitrobenzoic acid derivatives, particularly 3,5 Dinitrobenzyl anilide, have demonstrated superior preservative efficacy compared to standard preservatives like methyl paraben and propyl paraben. This effectiveness was evident in a study involving preservative efficacy testing against a range of challenging microorganisms, indicating the potential of these derivatives in pharmaceutical products such as Aluminium Hydroxide Gel – USP (Kumar, 2012).

Coordination Polymers and Crystal Structures

3,5-Dinitrobenzoic acid has been utilized in the formation of coordination polymers, showcasing diverse structural patterns based on the solvent used during synthesis. For example, the formation of coordination complexes with cobalt and the creation of three-dimensional structures that incorporate solvent molecules into the crystal lattice were observed. This highlights the compound's role in structural chemistry and materials science, offering insights into the design and synthesis of novel materials with tailored properties (Pedireddi & Varughese, 2004).

Electrospray Ion Source Reactions

2,3-Dinitrobenzoic acid derivatives have been involved in unique chemical reactions in the gas phase using an electrospray ion source. This method led to the generation of anionic σ-adducts, illustrating the compound's potential in advanced analytical techniques and contributing to our understanding of chemical reaction dynamics and mechanisms (Danikiewicz, Bieńkowski, & Poddeębniak, 2004).

Catalytic Activity in Organic Synthesis

2,3-Dinitrobenzoic acid has demonstrated catalytic efficiency in organic synthesis reactions, such as the highly efficient [3 + 2] reaction between 3-vinylindoles and 3-indolylmethanols. This illustrates its utility as a catalyst in the synthesis of complex organic molecules, offering potential applications in pharmaceuticals and materials science (Zhang et al., 2014).

Crystallography and Material Properties

Studies on 2,3-Dinitrobenzoic acid have contributed significantly to crystallography and material science. For instance, the examination of polymorphs, crystal structures, and intermolecular interactions involving nitro groups has offered valuable insights into the design and development of materials with specific properties (Sikorski & Trzybiński, 2013).

Safety And Hazards

While specific safety and hazard information for 2,3-Dinitrobenzoic acid was not found, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,3-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSBTDBGTNZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934265
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dinitrobenzoic acid

CAS RN

15147-64-5
Record name 15147-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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